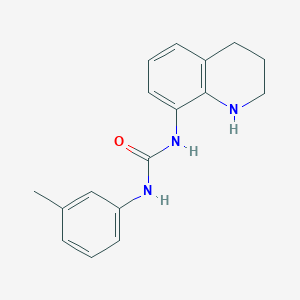

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Beschreibung

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a urea derivative featuring a tetrahydroquinoline scaffold substituted with a 3-methylphenyl group. The compound’s structure suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors where the tetrahydroquinoline moiety and aryl substituents play critical roles in binding affinity or selectivity.

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-12-5-2-8-14(11-12)19-17(21)20-15-9-3-6-13-7-4-10-18-16(13)15/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKFWCIBBRSIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=C2NCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea typically involves the reaction of 3-methylphenyl isocyanate with 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methylphenyl isocyanate+1,2,3,4-Tetrahydroquinoline→3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The urea functional group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Urea derivatives with substituted nucleophiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. A comparative analysis revealed that certain urea derivatives possess potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were found to inhibit bacterial growth effectively, suggesting potential for development into new antibiotics .

Neurological Disorders

The compound also shows promise in treating neurological disorders. Research has indicated that tetrahydroquinoline derivatives can act as neuroprotective agents. A study on neurodegenerative diseases highlighted the ability of these compounds to inhibit neuroinflammation and protect neuronal cells from oxidative stress .

Agricultural Applications

Pesticide Development

In agriculture, 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can be explored for its potential as a pesticide. Preliminary studies have shown that urea derivatives can enhance plant resistance to pests and diseases. Field trials indicated improved crop yields when treated with formulations containing such compounds .

Herbicide Potential

The herbicidal properties of similar compounds have been investigated. Research demonstrated that specific urea derivatives can inhibit the growth of common weeds without harming crop plants. This selective herbicidal action is attributed to their ability to interfere with plant metabolic pathways .

Material Science Applications

Polymer Synthesis

In material science, 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can be utilized in the synthesis of polymers. Its unique structure allows it to act as a monomer in creating high-performance materials with desirable thermal and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices enhances their strength and thermal stability .

Nanotechnology

Furthermore, the compound has potential applications in nanotechnology. Research indicates that tetrahydroquinoline-based materials can be used in the fabrication of nanoparticles for drug delivery systems. These nanoparticles exhibit controlled release properties and improved bioavailability for therapeutic agents .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The most relevant structural analog identified is 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (CAS: 1016534-38-5), which replaces the 3-methylphenyl group with a cyclohexyl substituent . Key differences include:

| Property | 3-(3-Methylphenyl)-1-(1,2,3,4-THQ-8-yl)urea | 3-Cyclohexyl-1-(1,2,3,4-THQ-8-yl)urea |

|---|---|---|

| Substituent | 3-Methylphenyl | Cyclohexyl |

| Molecular Formula | Not explicitly provided | C₁₆H₂₃N₃O |

| Molecular Weight | Estimated ~285–300 g/mol | 273.38 g/mol |

| Hydrophobicity | Likely moderate (aromatic substituent) | Higher (alicyclic substituent) |

The cyclohexyl group introduces greater steric bulk and hydrophobicity compared to the 3-methylphenyl group, which may influence solubility, membrane permeability, and target engagement. For example, alicyclic substituents often enhance metabolic stability but may reduce aqueous solubility, whereas aromatic groups can improve π-π stacking interactions in enzyme active sites .

Pharmacological Activity (Inferred from Patent Data)

While specific data for 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea are unavailable, the patent referenced in highlights urea derivatives with tetrahydroquinoline cores as modulators of enzymes or receptors, with activities measured in assays such as IC₅₀ or EC₅₀ (Tables 1–5 in ). For instance:

- Example 1 (a benzothiazole-tetrahydroquinoline hybrid) exhibited nanomolar-range inhibition in kinase assays.

- Example 24 (a pyrido-pyridazine derivative) demonstrated potent binding to a neurodegenerative disease target.

These findings suggest that substituent choice on the urea nitrogen significantly impacts potency and selectivity.

Research Findings and Implications

- Substituent Effects : The 3-methylphenyl group likely enhances target affinity compared to aliphatic substituents due to aromatic interactions, as seen in kinase inhibitors .

- Metabolic Stability : Cyclohexyl-substituted ureas (e.g., CAS 1016534-38-5) may exhibit prolonged half-lives but require formulation optimization for solubility .

- Synthetic Accessibility : Both compounds are synthetically tractable via urea-forming reactions, though the 3-methylphenyl variant may involve fewer steric challenges during synthesis.

Biologische Aktivität

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a urea functional group linked to a 3-methylphenyl group and a 1,2,3,4-tetrahydroquinolin-8-yl moiety, positions it as a candidate for various biological activities including antimicrobial and anticancer properties. This article explores its biological activity through detailed analysis of its mechanisms, case studies, and relevant research findings.

Molecular Structure

- Molecular Formula: C17H19N3O

- Molecular Weight: 285.35 g/mol

- CAS Number: 1019116-11-0

Synthesis

The compound can be synthesized via the reaction of 3-methylphenyl isocyanate with 1,2,3,4-tetrahydroquinoline under controlled conditions using solvents like dichloromethane or toluene.

The biological activity of 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to various therapeutic effects. The compound's urea group is particularly significant for its ability to participate in hydrogen bonding and enzyme binding.

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. For instance, studies have shown that compounds related to tetrahydroquinoline can induce apoptosis in cancer cells by regulating critical signaling pathways such as AKT/BIM signaling .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties. Preliminary studies indicate that urea derivatives can exhibit significant antibacterial activity against various pathogens. The presence of the tetrahydroquinoline structure may enhance this activity through improved membrane penetration or interaction with bacterial enzymes.

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3-Methylphenyl)-1-phenylurea | Lacks tetrahydroquinoline moiety | Moderate antibacterial |

| 1-(1,2,3,4-Tetrahydroquinolin-8-yl)-3-phenylurea | Lacks 3-methylphenyl group | Anticancer properties documented |

The presence of both the 3-methylphenyl and tetrahydroquinoline groups in 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea provides it with unique biological properties that are not observed in similar compounds.

Summary of Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of tetrahydroquinoline-based ureas. The findings suggest that modifications in the side chains significantly influence the biological activity:

- Anticancer Activity : Tetrahydroquinoline derivatives have shown promise in inducing apoptosis in various cancer cell lines.

- Antimicrobial Efficacy : Urea derivatives exhibit broad-spectrum antimicrobial activity.

Future Directions

Further research is warranted to explore the pharmacokinetics and detailed mechanisms of action for 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea. Investigating its effects on specific cancer types and its potential as a lead compound in drug development could yield significant therapeutic advancements.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea?

- Answer : Utilize factorial experimental design (e.g., varying temperature, solvent polarity, and catalyst loading) to systematically identify optimal reaction conditions. This approach allows researchers to assess interactions between variables and improve yield and purity. For example, fractional factorial designs can reduce experimental runs while maintaining statistical validity . Coupling this with process control tools (e.g., real-time monitoring of reaction parameters) enhances reproducibility .

Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the molecular structure and substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity. High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity thresholds (>95% for biological assays). These methods align with protocols used for structurally analogous tetrahydroquinoline-urea derivatives .

Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?

- Answer : Conduct accelerated stability studies under varying pH (e.g., 1.2–7.4), temperature (4°C–40°C), and light exposure. Use dynamic light scattering (DLS) to monitor aggregation and UV-Vis spectroscopy to track degradation kinetics. Membrane-based separation technologies (e.g., dialysis) can simulate physiological partitioning behavior .

Advanced Research Questions

Q. What in silico strategies are effective for predicting the compound’s binding affinity to RET kinase or other oncogenic targets?

- Answer : Employ molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) to model interactions with RET kinase’s ATP-binding pocket. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Integrate AI-driven tools (e.g., COMSOL Multiphysics) for multi-parameter optimization of ligand-receptor models .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

- Answer : Revisit experimental design by standardizing cell lines (e.g., use isogenic pairs), assay conditions (e.g., serum-free vs. serum-containing media), and endpoint measurements (e.g., IC₅₀ vs. apoptosis markers). Apply Bayesian statistical models to account for variability and link results to theoretical frameworks, such as the compound’s hypothesized role in disrupting kinase signaling cascades .

Q. What strategies enable the elucidation of structure-activity relationships (SAR) for this compound’s derivatives?

- Answer : Synthesize analogs with modifications to the 3-methylphenyl group or tetrahydroquinoline core. Use quantitative SAR (QSAR) models to correlate substituent properties (e.g., logP, polar surface area) with biological activity. Validate hypotheses via comparative bioassays (e.g., kinase inhibition panels) and X-ray crystallography of ligand-target complexes .

Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of large-scale synthesis?

- Answer : Explore immobilized metal catalysts (e.g., Pd/C, Ru nanoparticles) for key steps like urea bond formation or hydrogenation. Apply life-cycle assessment (LCA) methodologies to evaluate environmental impact reductions. Process simulation software (Aspen Plus) can optimize energy efficiency and waste minimization .

Data Contradiction and Theoretical Framework Integration

Q. How should researchers address discrepancies in reported cytotoxicity profiles across studies?

- Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell passage number, compound storage conditions). Design follow-up experiments using orthogonal assays (e.g., mitochondrial respiration vs. ATP quantification) and align findings with the compound’s hypothesized mechanism, such as off-target effects on metabolic pathways .

Methodological Framework Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.